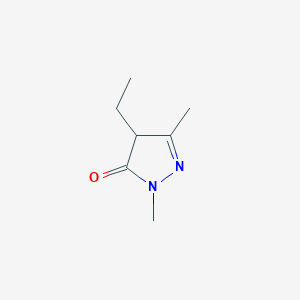
2,2,6-Trimethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6-Trimethylpiperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines. This compound is characterized by the presence of three methyl groups attached to the piperidine ring at the 2 and 6 positions. It is a colorless liquid with a distinct amine-like odor and is used in various chemical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6-Trimethylpiperidine can be achieved through several methods. One common approach involves the conjugate addition of ammonia to phorone, followed by reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . Another method includes the dehydration of tetraalkylpyridines using metal oxide catalysts at temperatures above 150°C .
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale chemical processes that ensure high yield and purity. The dehydration of tetraalkylpyridines is a preferred method due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 2,2,6-Trimethylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroxide radicals, which are useful in various chemical processes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It participates in substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxone and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typically employed.
Major Products: The major products formed from these reactions include various amine derivatives, nitroxide radicals, and substituted piperidines .
Aplicaciones Científicas De Investigación
2,2,6-Trimethylpiperidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2,2,6-Trimethylpiperidine exerts its effects involves its role as a sterically hindered base. The presence of the three methyl groups reduces the nucleophilicity of the nitrogen atom, making it a weaker base compared to other aliphatic amines. This steric hindrance also imparts significant chemical stability, allowing it to participate in selective reactions without undergoing unwanted side reactions .
Comparación Con Compuestos Similares
2,2,6,6-Tetramethylpiperidine: This compound is similar in structure but has an additional methyl group at the 6 position.
2,6-Dimethylpiperidine: Lacking the additional methyl groups at the 2 position, this compound is less sterically hindered and more nucleophilic.
Uniqueness: 2,2,6-Trimethylpiperidine’s unique combination of steric hindrance and moderate basicity makes it valuable in reactions requiring controlled reactivity. Its ability to form stable complexes with metal ions and participate in selective oxidation processes sets it apart from other piperidines .
Propiedades
IUPAC Name |
2,2,6-trimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7-5-4-6-8(2,3)9-7/h7,9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARRCHMPOZWNED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902911 |
Source


|
| Record name | NoName_3487 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20902911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
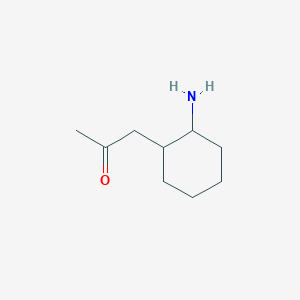


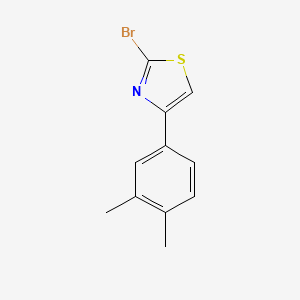
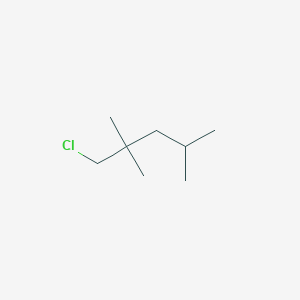

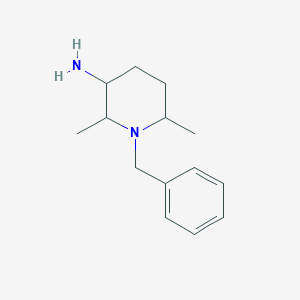
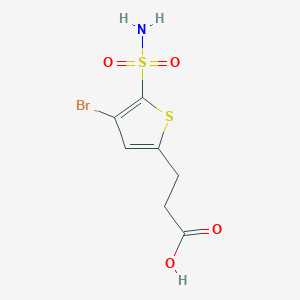


![5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}furan-2-carbaldehyde](/img/structure/B13156136.png)
